REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[N+:8]([C:11]1[CH:12]=[C:13]([S:17](Cl)(=[O:19])=[O:18])[CH:14]=[CH:15][CH:16]=1)([O-:10])=[O:9].C(N(CC)CC)C.O>O1CCOCC1>[OH:4][CH2:3][C:2]([NH:1][S:17]([C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([N+:8]([O-:10])=[O:9])[CH:12]=1)(=[O:18])=[O:19])([CH2:5][OH:6])[CH3:7]
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Name
|
|
Quantity
|
1.04 mL
|
Type
|
reactant
|
Smiles
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NC(CO)(CO)C
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
1.38 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The light yellow suspension was stirred at room temperature for 6 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (3×75 ml)
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Type
|
WASH
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Details
|
The combined organic layers were washed with water (100 ml) and brine (70 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by column chromatography on silica gel (heptane/ethyl acetate 1:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(CO)NS(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |